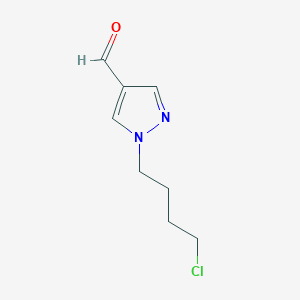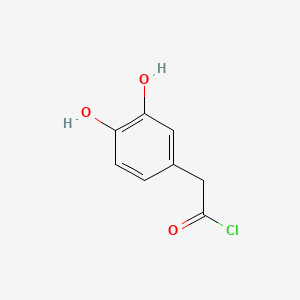![molecular formula C13H9ClN2 B13158208 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 4-position and a phenyl group at the 6-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-7-azaindole with phenylacetylene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the phenyl group or the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide, with bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-amino-6-phenyl-1H-pyrrolo[2,3-b]pyridine, 4-thio-6-phenyl-1H-pyrrolo[2,3-b]pyridine, etc.
Oxidation Products: Products may include this compound-3-carboxylic acid.
Reduction Products: Reduced derivatives of the phenyl group or the pyridine ring.
Applications De Recherche Scientifique
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of fibroblast growth factor receptors, which are implicated in various cancers.
Biological Research: Used to investigate signaling pathways and cellular processes.
Chemical Biology: Employed as a tool compound to study enzyme functions and interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the phenyl group at the 6-position.
6-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom at the 4-position.
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: Has a methyl group instead of a phenyl group at the 6-position.
Uniqueness
4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the chlorine atom and the phenyl group, which contribute to its distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C13H9ClN2 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
4-chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-11-8-12(9-4-2-1-3-5-9)16-13-10(11)6-7-15-13/h1-8H,(H,15,16) |
Clé InChI |
USGGXRCFAZWZKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)

![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)






![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)
